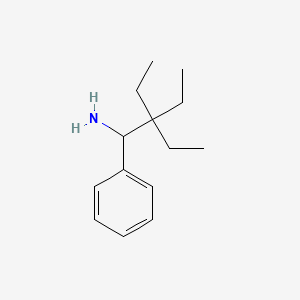
4-(trifluoromethyl)-1,3-thiazole-2-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)-1,3-thiazole-2-carboximidamide hydrochloride is a chemical compound characterized by its trifluoromethyl group attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(trifluoromethyl)-1,3-thiazole-2-carboximidamide hydrochloride typically involves the following steps:
Thiazole Formation: The thiazole ring is constructed through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Carboximidamide Formation: The carboximidamide group is introduced through a reaction with an appropriate amine source under controlled conditions.
Hydrochloride Salt Formation: The final step involves converting the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure consistency and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)-1,3-thiazole-2-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents onto the thiazole ring or the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds.
Biology: In biological research, 4-(trifluoromethyl)-1,3-thiazole-2-carboximidamide hydrochloride is used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind selectively to certain biological targets.
Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In materials science, the compound is used in the development of advanced materials with improved properties, such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 4-(trifluoromethyl)-1,3-thiazole-2-carboximidamide hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing its normal function. The trifluoromethyl group enhances binding affinity and selectivity, making it a valuable tool in drug design.
Molecular Targets and Pathways: The compound may target specific enzymes, receptors, or other proteins involved in biological processes. By modulating these targets, it can influence various pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: Another compound with a trifluoromethyl group, used in pharmaceuticals and agrochemicals.
4-(Trifluoromethyl)phenol: Used in polymer synthesis and as an intermediate in organic synthesis.
Uniqueness: 4-(Trifluoromethyl)-1,3-thiazole-2-carboximidamide hydrochloride stands out due to its unique combination of the trifluoromethyl group and the thiazole ring, which provides distinct chemical and biological properties compared to other trifluoromethylated compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
1251166-15-0 |
|---|---|
Molecular Formula |
C5H5ClF3N3S |
Molecular Weight |
231.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



